SIS3 free base hydrochloride is a chemical compound recognized primarily for its role as a selective inhibitor of Smad3, a critical protein in the transforming growth factor-beta (TGF-β) signaling pathway. This compound has garnered attention in scientific research due to its potential applications in various therapeutic contexts, particularly in cancer and fibrosis treatment. SIS3 is classified as a small molecule inhibitor, which plays a significant role in modulating cellular signaling pathways.
SIS3 free base hydrochloride is derived from the reaction of SIS3 free base with hydrochloric acid, resulting in the formation of its hydrochloride salt. This process enhances the solubility and stability of the compound, making it more suitable for laboratory and clinical applications. The compound is classified under chemical entities that interact specifically with proteins involved in signal transduction, particularly those associated with TGF-β pathways.
The synthesis of SIS3 free base hydrochloride involves several key steps:
The purification process may involve recrystallization or chromatography techniques to isolate high-purity SIS3 free base hydrochloride from by-products or unreacted materials.
The molecular structure of SIS3 can be represented by its chemical formula, which includes specific functional groups that are essential for its biological activity. The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
SIS3 free base hydrochloride participates in various chemical reactions relevant to its function as an inhibitor:
The mechanism of action of SIS3 involves:
Research indicates that this inhibition can lead to altered gene expression profiles associated with cell proliferation and differentiation.
SIS3 free base hydrochloride exhibits several notable physical and chemical properties:
SIS3 free base hydrochloride has several applications in scientific research:
SIS3 (Specific Inhibitor of Smad3) free base hydrochloride (chemical name: 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[(2E)-3-(1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1-oxo-2-propenyl]-isoquinoline hydrochloride) is a small-molecule inhibitor that selectively targets the Smad3 component of the TGF-β signaling cascade. It binds to the MH2 domain of Smad3, preventing its phosphorylation by the TGF-β type I receptor (ALK-5) and subsequent heterocomplex formation with Smad4 [1] [6] [10]. This interaction disrupts the nuclear translocation of the Smad3/Smad4 complex, thereby inhibiting the transcriptional activation of TGF-β-responsive genes. Crucially, SIS3 exhibits no inhibitory activity toward Smad2 phosphorylation even at concentrations up to 10 μM, confirming its exceptional selectivity for Smad3 [1] [10]. Biochemical assays demonstrate that SIS3 suppresses TGF-β1-induced Smad3 phosphorylation in a dose-dependent manner (IC₅₀ ≈ 3 μM), while leaving other signaling pathways (e.g., p38 MAPK, ERK, PI3K) unaffected [6] [10].
Table 1: Selectivity Profile of SIS3
| Target | Effect of SIS3 | Experimental System |
|---|---|---|
| Smad3 Phosphorylation | Dose-dependent inhibition (IC₅₀ ~3 μM) | Human dermal fibroblasts |
| Smad2 Phosphorylation | No effect | Reporter assays, Western blot |
| ALK-5 Kinase Activity | Indirect disruption of downstream signaling | Immunoprecipitation assays |
| Smad1/Smad4 Complex | No disruption | In vitro binding assays |
| ERK/p38/PI3K Pathways | No inhibition | Kinase activity profiling |
The molecular structure of SIS3 comprises three critical pharmacophores: (1) a pyrrolopyridine moiety that facilitates binding to the Smad3 MH2 domain, (2) a central α,β-unsaturated carbonyl linker enabling covalent interaction with cysteine residues, and (3) a tetrahydroisoquinoline group with dimethoxy substitutions enhancing hydrophobic interactions [3] [10]. Structure-activity relationship (SAR) studies reveal that modifications to the dimethoxy groups reduce inhibitory potency, underscoring their role in stabilizing the inhibitor-receptor interface [3]. Similarly, saturation of the propenyl linker abolishes Smad3 binding affinity, confirming the necessity of the conjugated system for electronic complementarity. Recent optimization efforts focused on improving water solubility led to the development of analog 16d, where hydrophilic substitutions on the phenyl ring maintained Smad3 inhibitory activity while enhancing bioavailability [3]. This analog retained the ability to block Smad3 phosphorylation and downstream transcriptional responses, validating the core structure's significance.
Table 2: Key Structural Features of SIS3 and Analogues
| Structural Region | Function | Consequence of Modification |
|---|---|---|
| Pyrrolopyridine ring | Target engagement with Smad3 MH2 domain | Reduced activity if sterically hindered |
| (E)-propenoyl linker | Electrophilic interaction with Smad3 | Loss of activity upon hydrogenation |
| 6,7-Dimethoxy groups | Hydrophobic stabilization | ↓ Potency with mono-demethylation |
| N-methyl substitution | Solubility enhancement | Improved pharmacokinetics (e.g., analog 16d) |
| Phenyl ring at pyrrolopyridine | Spatial orientation for binding pocket | Tolerance for polar substituents (solubility) |
SIS3 demonstrates distinct pharmacodynamic effects on TGF-β signaling branches. It abrogates TGF-β1-induced Smad3 phosphorylation and complex formation with Smad4 in dermal fibroblasts, as confirmed by co-immunoprecipitation assays [1] [6]. Consequently, it inhibits myofibroblast differentiation and extracellular matrix (ECM) production (e.g., collagen I, fibronectin) in normal and scleroderma fibroblasts [1] [10]. In contrast, SIS3 does not impede ALK-5-mediated Smad2 phosphorylation or BMP-selective Smad1/5/8 activation [1] [8]. This selectivity is further evidenced by its inability to disrupt Smad1/Smad4 interactions even at high concentrations [4]. In vivo models of diabetic nephropathy and ventilator-induced diaphragm dysfunction confirm that SIS3 suppresses Smad3-dependent fibrotic responses (e.g., collagen IV, fibronectin expression) without altering Smad2 signaling or upstream TGF-β receptor activation [8] [10]. Such pathway-specific inhibition enables precise targeting of fibrotic gene programs driven by Smad3 overexpression.
Table 3: Transcriptional Targets Modulated by SIS3
| Gene Target | Biological Function | Regulation by SIS3 | Experimental Validation |
|---|---|---|---|
| COL1A1 | Collagen type I synthesis | ↓ 70–90% | Luciferase reporter, qPCR, Western |
| ACTA2 | α-SMA (myofibroblast marker) | ↓ 60–80% | Immunofluorescence, Flow cytometry |
| TIMP3 | Matrix metalloproteinase inhibition | ↓ 50–70% | ChIP, Promoter deletion analysis |
| CDH1 | E-cadherin (epithelial integrity) | ↑ 2.5-fold | Western, Immunohistochemistry |
| IL6 | Pro-inflammatory cytokine | ↓ 40–60% | ELISA, qRT-PCR |
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